magnesium;1-fluoro-3-methylbenzene-4-ide;bromide
Description
Significance of Organometallic Reagents in Chemical Transformations
Organometallic compounds, defined by the presence of at least one bond between a carbon atom and a metal, serve as a bridge between organic and inorganic chemistry. wikipedia.org Their significance in chemical transformations is vast and multifaceted. They are employed both as stoichiometric reagents and as catalysts in numerous industrial processes, including the synthesis of polymers, pharmaceuticals, and fine chemicals. wikipedia.orggeeksforgeeks.org
The reactivity of organometallic reagents, such as Grignard reagents and organolithium compounds, allows for the formation of new carbon-carbon bonds, a fundamental process in building molecular complexity. masterorganicchemistry.comsolubilityofthings.com They readily react with electrophiles like aldehydes, ketones, esters, and epoxides to introduce alkyl, aryl, or vinyl groups. mt.commasterorganicchemistry.commasterorganicchemistry.com Furthermore, transition metal-catalyzed cross-coupling reactions, which often utilize organometallic intermediates, have become indispensable tools for constructing biaryl scaffolds and other complex structures. solubilityofthings.comsolubilityofthings.com These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are hallmarks of modern organic synthesis. wikipedia.orgsolubilityofthings.com
The role of organometallic compounds extends to catalysis, where they are instrumental in processes like hydrogenation, olefin metathesis, and carbonylation. wikipedia.orgfiveable.melibretexts.org The ability of metallic centers to orchestrate the assembly of organic fragments with high efficiency and selectivity has transformed the landscape of chemical manufacturing, making it more sustainable and capable of producing intricate molecules on a large scale. geeksforgeeks.orgfiveable.me
The Unique Role of Fluorinated Aryl Grignard Reagents
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net When incorporated into aryl Grignard reagents, the fluorine atom exerts unique electronic effects that can modulate the reagent's reactivity and open new avenues for synthesis. The high electronegativity of fluorine can influence the nucleophilicity of the aryl carbon, and its presence can enhance the metabolic stability and binding affinity of the final products, a particularly valuable attribute in medicinal chemistry. nih.govolemiss.edu Approximately 20% of all marketed pharmaceuticals contain fluorine, highlighting the importance of fluorinated building blocks. olemiss.edu
The synthesis of fluorinated aryl Grignards can be challenging due to the strength of the carbon-fluorine bond, making direct formation from aryl fluorides difficult. stackexchange.com However, methods have been developed to overcome this, such as using more reactive halogens (bromine or iodine) on the fluorinated arene or employing specialized activation techniques. stackexchange.comdrughunter.com The resulting fluorinated Grignard reagents are valuable intermediates for creating complex fluorinated molecules. For instance, they can participate in cross-coupling reactions to generate fluorinated biaryl compounds, which are important structural motifs in many biologically active molecules. mdpi.com The strategic placement of fluorine can also direct the course of a reaction, offering a level of control not achievable with their non-fluorinated counterparts.
Research Landscape of 4-Fluoro-2-methylphenylmagnesium Bromide
4-Fluoro-2-methylphenylmagnesium bromide (CAS Number: 30897-90-6) has emerged as a useful reagent in specific synthetic applications. sigmaaldrich.com Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, provides a unique combination of electronic and steric properties.
A key application of this reagent is in the synthesis of substituted heterocyclic compounds, which are prevalent in pharmaceuticals. For example, it has been used in the synthesis of 1-benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine. chemicalbook.com This reaction involves the initial formation of the Grignard reagent from 1-bromo-4-fluoro-2-methylbenzene and magnesium, followed by its addition to 1-benzyl-4-piperidone. chemicalbook.com This demonstrates its utility as a nucleophile for constructing carbon-carbon bonds with ketone electrophiles.
The presence of the fluorine atom in 4-fluoro-2-methylphenylmagnesium bromide can influence the properties of the resulting products. In the context of developing kinase inhibitors for anti-tumor drug candidates, various Grignard reagents have been employed. Research has shown that while benzyl (B1604629) Grignard reagents with halogens are generally well-tolerated, a fluorine atom at the ortho position can sometimes lead to lower yields in certain reactions. nih.gov This highlights the nuanced electronic and steric effects that this specific reagent can bring to a synthetic sequence.
Furthermore, the general class of aryl Grignard reagents, including fluorinated variants, is crucial in nickel-catalyzed cross-coupling reactions to form biaryl linkages. nih.govgoogle.com While specific and extensive research solely focused on 4-fluoro-2-methylphenylmagnesium bromide is not widespread, its utility is demonstrated in the synthesis of complex organic molecules where the introduction of the 4-fluoro-2-methylphenyl moiety is desired.
Below are some of the key properties of 4-Fluoro-2-methylphenylmagnesium bromide:
| Property | Value | Reference |
| CAS Number | 30897-90-6 | sigmaaldrich.com |
| Molecular Formula | C7H6BrFMg | chemicalbook.com |
| Molecular Weight | 213.33 g/mol | chemicalbook.com |
| Typical Form | Solution in THF | sigmaaldrich.com |
| Boiling Point (of 0.5M THF solution) | 65 °C | sigmaaldrich.com |
| Density (of 0.5M THF solution) | 0.958 g/mL at 25 °C | sigmaaldrich.com |
The synthesis of this Grignard reagent typically involves the reaction of 1-bromo-4-fluoro-2-methylbenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). chemicalbook.com
Properties
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-4-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGINFOPBMDLBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381139 | |
| Record name | Magnesium bromide 4-fluoro-2-methylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30897-90-6 | |
| Record name | Magnesium bromide 4-fluoro-2-methylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 2 Methylphenylmagnesium Bromide
Conventional Preparative Routes for Arylmagnesium Bromides
Traditionally, Grignard reagents are prepared by reacting an organic halide with magnesium metal in an ether solvent. wikipedia.org For arylmagnesium bromides, this typically involves the reaction of an aryl bromide with magnesium turnings in an anhydrous ether like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgprepchem.com The ether solvent is crucial as it stabilizes the organomagnesium compound. rroij.com
A significant hurdle in these syntheses is the passivating layer of magnesium oxide on the surface of the magnesium metal, which can inhibit the reaction. wikipedia.org To overcome this, several activation methods are commonly employed. These include mechanical methods like crushing the magnesium pieces or using ultrasound, and chemical activation with agents such as iodine, 1,2-dibromoethane (B42909), or a small amount of a preformed Grignard reagent. wikipedia.org For instance, the synthesis of bromo(4-fluorophenyl)magnesium is initiated using an ultrasound device. prepchem.com The reaction is often initiated by gentle heating and, once started, can be highly exothermic. prepchem.comrroij.com
Optimized Synthesis of 4-Fluoro-2-methylphenylmagnesium Bromide
The presence of a fluorine atom on the aromatic ring of 4-fluoro-2-methylphenylmagnesium bromide introduces specific considerations for its synthesis, leading to the development of optimized and advanced methods.
Direct Magnesium Insertion Strategies from Aryl Halides
The direct insertion of magnesium into the carbon-bromine bond of an aryl halide is the most common method for preparing aryl Grignard reagents. numberanalytics.com In the case of 4-fluoro-2-methylphenylmagnesium bromide, a typical laboratory-scale synthesis involves reacting 1-bromo-4-fluoro-2-methylbenzene with magnesium turnings in anhydrous THF. chemicalbook.com The reaction is often initiated with a small amount of an activating agent like iodine and may require refluxing for a period to ensure complete conversion. chemicalbook.com The resulting Grignard reagent is then used in situ for subsequent reactions. chemicalbook.com
| Reactant | Reagents | Solvent | Conditions | Product |
| 1-Bromo-4-fluoro-2-methylbenzene | Mg turnings, Iodine | Anhydrous THF | Reflux | 4-Fluoro-2-methylphenylmagnesium bromide |
Table 1: Conventional Synthesis of 4-Fluoro-2-methylphenylmagnesium bromide. chemicalbook.com
Advanced Active Metal Methodologies (e.g., Highly Reactive Magnesium)
To overcome the limitations of traditional methods, especially for less reactive or sensitive substrates, highly reactive forms of magnesium have been developed. organic-chemistry.org "Rieke magnesium," prepared by the reduction of an anhydrous magnesium salt (like MgCl₂) with an alkali metal such as potassium, is a well-known example. wikipedia.orgorganic-chemistry.org This form of magnesium is highly active and can facilitate the formation of Grignard reagents from aryl halides that are otherwise unreactive or react slowly with standard magnesium turnings. orgsyn.org
The use of Rieke magnesium allows for the preparation of functionalized Grignard reagents at very low temperatures, such as -78 °C, which helps to avoid side reactions with sensitive functional groups that might be present on the aryl halide. organic-chemistry.org While aryl fluorides are generally unreactive towards standard magnesium, Rieke magnesium can be used to convert them into the corresponding Grignard reagents. rroij.com
Another approach to enhance reactivity involves the use of additives. For instance, the addition of lithium chloride (LiCl) has been shown to significantly accelerate bromine-magnesium exchange reactions, allowing for the efficient preparation of functionalized Grignard reagents at lower temperatures. organic-chemistry.orgchemicalforums.com
Emerging Mechanochemical Approaches for Fluoro-Grignard Synthesis
Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a powerful, solvent-free or low-solvent alternative for the synthesis of various chemical compounds, including Grignard reagents. acs.orgorganic-chemistry.org
Challenges of C-F Bond Activation in Grignard Formation
The direct formation of Grignard reagents from organofluorine compounds is particularly challenging due to the high strength of the carbon-fluorine (C-F) bond. nih.govquora.com This high bond dissociation energy makes the oxidative addition of magnesium to the C-F bond difficult, and such reactions typically fail with bulk magnesium under standard solution-based conditions. nih.govrsc.org Consequently, aryl fluorides are not commonly used for Grignard reagent synthesis. rroij.com Overcoming this inertness has been a significant area of research, leading to the development of specialized techniques. rsc.orgchem8.org
Ball Milling and Solid-State Reaction Techniques for Organofluorine Compounds
Ball milling is a mechanochemical technique that has shown promise for activating the C-F bond. nih.govresearchgate.net By milling an organofluorine compound with an excess of magnesium metal, it is possible to induce the formation of a fluoro-Grignard reagent. nih.govresearchgate.net This method has been demonstrated for compounds like 1- and 2-fluoronaphthalene, where evidence for the formation of the Grignard reagent was obtained through subsequent reactions. nih.govresearchgate.net
Grignard Exchange Reactions for Fluoroaryl Analogues
The halogen-magnesium (X-Mg) exchange is a powerful alternative to the classical direct insertion of magnesium into a carbon-halogen bond for the preparation of Grignard reagents. harvard.edu This methodology involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl). harvard.eduwikipedia.org The equilibrium of this reaction favors the formation of the more stable organomagnesium species.
A significant advancement in this area was the development of "Turbo-Grignard" reagents, such as the isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). clockss.orgnih.govorganic-chemistry.org The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent in solution, increasing its reactivity and solubility. organic-chemistry.orgsigmaaldrich.com This enhancement allows the Br-Mg exchange to proceed under milder conditions (e.g., -15 °C to room temperature) and with a much broader substrate scope, including less reactive aryl bromides which traditionally required high temperatures. organic-chemistry.org
The utility of the halogen-magnesium exchange is particularly notable for the synthesis of functionalized arylmagnesium reagents, including fluoroaryl analogues. The rate of the exchange is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring. harvard.edu Since fluorine is an electronegative atom, fluoro-substituted aryl halides are excellent candidates for this transformation. This method allows for the chemoselective formation of Grignard reagents from aryl iodides or bromides while tolerating a wide array of sensitive functional groups like esters, nitriles, and even other halides. clockss.orgsigmaaldrich.com
For the synthesis of a compound like 4-Fluoro-2-methylphenylmagnesium bromide, the starting material would typically be an aryl iodide, such as 4-fluoro-1-iodo-2-methylbenzene, due to the higher reactivity of the carbon-iodine bond in the exchange reaction compared to the carbon-bromine bond. researchgate.net The reaction with i-PrMgCl·LiCl in an ethereal solvent like tetrahydrofuran (THF) would efficiently yield the desired Grignard reagent.
Research Findings on Halogen-Magnesium Exchange for Aryl Halides
Research has extensively documented the efficacy of LiCl-mediated halogen-magnesium exchange reactions for a variety of substrates. The data below illustrates the general conditions and yields for preparing functionalized Grignard reagents, which are analogous to the target compound.
| Aryl Halide Substrate | Exchange Reagent | Conditions (Solvent, Temp, Time) | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | i-PrMgBr | THF, 25 °C, 1 h | - | 4-Anisylmagnesium bromide | >95% (conversion) | harvard.edu |
| Methyl 4-iodobenzoate | i-PrMgBr | THF, –20 °C, 30 min | - | Methyl 4-(bromomagnesio)benzoate | >95% (conversion) | harvard.edu |
| 4-Bromobenzonitrile | i-PrMgCl·LiCl | THF, 25 °C, 2 h | PhCHO | (4-Cyanophenyl)(phenyl)methanol | 81 | organic-chemistry.org |
| Ethyl 4-bromobenzoate | i-PrMgCl·LiCl | THF, 25 °C, 12 h | Allyl bromide | Ethyl 4-allylbenzoate | 85 | organic-chemistry.org |
| 3-Bromopyridine | i-PrMgCl·LiCl | THF, –10 °C, 1 h | (PhSO2)2NF | 2-Fluoro-5-bromopyridine | 65 | clockss.org |
The successful application of the halogen-magnesium exchange to a wide range of functionalized and heteroaromatic bromides and iodides underscores its potential for the reliable and high-yielding synthesis of fluoroaryl Grignard reagents like 4-Fluoro-2-methylphenylmagnesium bromide under mild conditions that preserve sensitive functional groups. clockss.orgorganic-chemistry.org
Mechanistic Insights into 4 Fluoro 2 Methylphenylmagnesium Bromide Reactivity
Fundamental Reaction Pathways in Grignard Chemistry
Grignard reagents primarily react through two competing pathways: nucleophilic addition and single electron transfer (SET). The predominant mechanism is influenced by the structure of the Grignard reagent, the substrate, and the reaction conditions.
The most common reaction pathway for Grignard reagents is nucleophilic addition, particularly to polarized multiple bonds such as those in aldehydes, ketones, and esters. organic-chemistry.orgbyjus.com In this mechanism, the nucleophilic carbon atom of the Grignard reagent, in this case, the 4-fluoro-2-methylphenyl group, attacks the electrophilic carbon of the carbonyl group. libretexts.org This addition forms a new carbon-carbon bond and results in a tetrahedral intermediate, specifically a magnesium alkoxide. numberanalytics.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.org
For example, the reaction of 4-fluoro-2-methylphenylmagnesium bromide with a ketone like 1-benzyl-4-piperidone proceeds via this pathway. chemicalbook.com The aryl group adds to the carbonyl carbon of the piperidone, and after hydrolysis, yields 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol. chemicalbook.com The mechanism is often facilitated by the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com Quantum-chemical calculations suggest that various organomagnesium species coexisting in solution can promote the nucleophilic reaction, with dinuclear magnesium species often exhibiting high reactivity. acs.org
The general steps for the nucleophilic addition of 4-Fluoro-2-methylphenylmagnesium bromide to a ketone are:
Coordination: The magnesium center of the Grignard reagent coordinates to the carbonyl oxygen atom of the ketone.
Nucleophilic Attack: The nucleophilic 4-fluoro-2-methylphenyl group attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. youtube.com
Intermediate Formation: A magnesium alkoxide intermediate is formed.
Protonation: Aqueous acidic workup protonates the alkoxide, yielding a tertiary alcohol and magnesium salts. libretexts.orgchemicalbook.com
An alternative to the polar nucleophilic addition mechanism is the single electron transfer (SET) pathway. This pathway is more likely with sterically hindered substrates and Grignard reagents. organic-chemistry.org In the SET mechanism, an electron is transferred from the Grignard reagent to the substrate, typically a ketone, generating a radical anion from the substrate and a radical cation from the Grignard reagent. The latter quickly decomposes into an organic radical (R•) and a magnesium halide salt.
The energy required for the homolytic cleavage of the Mg-C bond in a solvated Grignard reagent is quite high, suggesting that organic radicals are not typically formed from the Grignard reagent in isolation. acs.org Instead, the presence of an electrophilic substrate with a low reduction potential is believed to promote the cleavage. acs.org The resulting organic radicals can then participate in subsequent reactions. While the polar nucleophilic addition is the more dominant pathway, the SET mechanism can lead to side products, such as those from reduction or radical coupling. organic-chemistry.org
Influence of Reaction Parameters on Mechanism and Selectivity
The outcome of a Grignard reaction, including its yield and selectivity, is highly sensitive to the specific parameters used during the synthesis. Key factors include the choice of solvent and the purity of the magnesium metal.
Ethereal solvents are essential for the formation and stability of Grignard reagents. libretexts.org Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) play a crucial role by solvating the magnesium center. numberanalytics.com The lone pair electrons from two ether molecules coordinate to the magnesium atom, forming a stabilizing complex. libretexts.orglibretexts.org This solvation not only stabilizes the reagent but also influences its reactivity and aggregation state. fiveable.me
4-Fluoro-2-methylphenylmagnesium bromide is commonly supplied as a solution in THF. sigmaaldrich.com Higher polarity solvents like THF tend to favor the formation of monomeric Grignard species, which can affect reactivity. fiveable.me The choice of solvent can impact reaction rates and the position of the Schlenk equilibrium. numberanalytics.comwikipedia.org For instance, a study systematically evaluating solvents found that 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derivable solvent, can be an equal or superior alternative to traditional solvents like THF and diethyl ether for Grignard reactions. researchgate.net
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
|---|---|---|---|
| Diethyl Ether | 34.6 | 4.3 | Classic solvent, highly volatile. numberanalytics.com |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and polarity than diethyl ether, promotes monomeric species. numberanalytics.comfiveable.me |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Greener alternative, derived from renewable resources. researchgate.net |
| Dioxane | 101 | 2.2 | Used to shift Schlenk equilibrium by precipitating MgX₂. wikipedia.org |
The purity of the magnesium metal used to prepare the Grignard reagent can significantly affect the reaction's success and yield. alfa-chemistry.com While some sources suggest that minor impurities may not be critical if the magnesium surface is properly activated, other studies demonstrate that certain metallic impurities can be detrimental. sciencemadness.orgscispace.com
Research has shown that the presence of transition metals like iron and manganese in commercial "Grignard magnesium" can substantially decrease the yield of desired products in addition reactions. scispace.com High-purity magnesium, such as triply sublimed magnesium, tends to produce clear, colorless Grignard solutions and higher yields compared to the dark, colloid-containing solutions from lower-grade magnesium. scispace.com
| Magnesium Sample | Fe (ppm) | Mn (ppm) | Yield (%) |
|---|---|---|---|
| High Purity | 10 | <10 | 80 |
| Commercial Grade A | 245 | 130 | 65 |
| Commercial Grade B | 295 | 695 | 57 |
| Commercial Grade C | 380 | 350 | 56 |
Co-catalysts can also be employed to initiate the reaction or to promote specific coupling pathways. A small amount of iodine or 1,2-dibromoethane (B42909) is often used as an initiator to activate the magnesium surface by removing the passivating oxide layer. youtube.com For certain transformations, such as cross-coupling reactions, transition metal catalysts are introduced. For example, cobalt(II) chloride has been used to catalyze the formation of Grignard reagents from aryl methoxides, and iron(III) catalysts can facilitate the coupling of Grignard reagents with organic halides. byjus.comacs.org
The Schlenk Equilibrium and Aggregation Behavior of Fluoroaryl Grignards
In solution, Grignard reagents are not simple monomeric species of the formula RMgX. They exist in a complex dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of two molecules of the organomagnesium halide into a dialkyl- or diarylmagnesium compound and a magnesium halide salt. fiveable.me
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature. wikipedia.org In monoether solvents like diethyl ether, the equilibrium generally favors the mixed organomagnesium halide (RMgX). wikipedia.org The addition of a strong coordinating agent like dioxane can drive the equilibrium to the right by precipitating the insoluble magnesium bromide-dioxane complex. wikipedia.org
For fluoroaryl Grignard reagents, such as 4-fluoro-2-methylphenylmagnesium bromide, the principles of the Schlenk equilibrium still apply. Studies on the closely related pentafluorophenylmagnesium bromide have provided insight into the behavior of such species. caltech.edu The strong electron-withdrawing nature of the fluorine atoms can influence the nature of the carbon-magnesium bond and the dynamics of the equilibrium. In solution, Grignard reagents can also form various aggregates, including dimers and higher oligomers, especially at high concentrations. wikipedia.org The specific species present in solution—monomer, dimer, or the constituents of the Schlenk equilibrium—can have different reactivities, adding another layer of complexity to their chemical behavior. acs.org
Dynamic Equilibria and Species Interconversion
The various species present in a solution of 4-fluoro-2-methylphenylmagnesium bromide are in a constant state of dynamic equilibrium. wikipedia.org The interconversion between the monomeric, dimeric, and other oligomeric forms, as well as the Schlenk equilibrium itself, is typically rapid on the human timescale but can be studied using techniques like variable-temperature NMR spectroscopy.
Solvent: The coordinating ability of the solvent plays a major role. Strongly coordinating solvents like THF tend to favor the monomeric species by solvating the magnesium center. wikipedia.orgacs.org
Concentration: At higher concentrations, the equilibrium tends to shift towards the formation of aggregated species. wikipedia.org
Temperature: Changes in temperature can affect the position of the equilibrium and the rates of interconversion.
Additives: The addition of co-solvents like dioxane can precipitate MgBr₂ as a complex, driving the Schlenk equilibrium to the right and leading to a solution enriched in the diorganomagnesium species. wikipedia.org Conversely, the addition of magnesium bromide would shift the equilibrium to the left. rsc.org
For 4-fluoro-2-methylphenylmagnesium bromide, the interplay between these factors dictates the concentration of the active nucleophilic species at any given moment, thereby influencing the outcome of its reactions.
Specific Mechanistic Considerations for Fluoroaryl Grignards
The presence of a fluorine atom on the aromatic ring introduces specific electronic and steric effects that modulate the reactivity of 4-fluoro-2-methylphenylmagnesium bromide compared to non-fluorinated aryl Grignards.
Steric and Electronic Effects of Fluorine Substitution
The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker, but still significant, mesomeric electron-donating effect (+M). In the case of 4-fluoro-2-methylphenylmagnesium bromide, the fluorine atom is para to the carbon-magnesium bond. Its electron-withdrawing nature can influence the nucleophilicity of the carbanionic carbon.
The ortho-methyl group introduces a steric and a weak electron-donating inductive effect. The steric hindrance from the methyl group can influence the approach of the Grignard reagent to a substrate and may also affect the aggregation state in solution, as mentioned earlier.
Table 2: Summary of Substituent Effects in 4-Fluoro-2-methylphenylmagnesium Bromide
| Substituent | Position | Electronic Effect | Steric Effect |
| Fluorine | 4- (para) | -I (inductive withdrawal), +M (mesomeric donation) | Minimal |
| Methyl | 2- (ortho) | +I (inductive donation) | Significant |
Ortho-Fluorine Effect in Transition Metal-Carbon Bond Stabilization
While the fluorine in 4-fluoro-2-methylphenylmagnesium bromide is in the para position relative to the C-Mg bond, the principles of the ortho-fluorine effect are crucial for understanding the reactivity of fluoroaryl Grignards in general, especially in transition metal-catalyzed cross-coupling reactions. In such reactions, an aryl group from the Grignard reagent is transferred to a transition metal center.
If the fluorine atom were in the ortho position, it would exert a significant stabilizing effect on the resulting transition metal-carbon bond. This "ortho-fluorine effect" is attributed to a combination of factors, including:
Sigma-Inductive Effect: The strong electron-withdrawing nature of the ortho-fluorine atom can strengthen the metal-carbon bond.
Through-Space Interactions: Direct interaction between the fluorine lone pairs and the metal center can contribute to the stability of the complex.
This stabilization of the transition metal intermediate can have a profound impact on the efficiency and selectivity of cross-coupling reactions. While not directly applicable to the para-fluoro substituent in the named compound, understanding this effect is key to predicting the behavior of isomeric fluoroaryl Grignard reagents and designing effective catalytic systems. For instance, in nickel-catalyzed cross-coupling reactions, the presence of ortho substituents on the aryl Grignard reagent can influence the reaction pathway and product distribution. rsc.org
Applications of 4 Fluoro 2 Methylphenylmagnesium Bromide in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The primary utility of 4-fluoro-2-methylphenylmagnesium bromide lies in its ability to act as a carbanion equivalent, enabling the formation of new carbon-carbon bonds through reactions with a variety of electrophilic partners.
A classic and widely used application of Grignard reagents, including 4-fluoro-2-methylphenylmagnesium bromide, is the nucleophilic addition to the electrophilic carbon atom of a carbonyl group. masterorganicchemistry.com This reaction class provides a reliable pathway to synthesize alcohols with varying degrees of substitution. The reaction proceeds via the attack of the nucleophilic aryl group from the Grignard reagent on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.
The type of alcohol produced is dependent on the nature of the starting carbonyl compound:
Aldehydes react to form secondary alcohols. libretexts.org
Ketones react to produce tertiary alcohols. libretexts.org
Esters undergo a double addition to yield tertiary alcohols, where two of the substituents on the carbinol carbon are derived from the Grignard reagent. masterorganicchemistry.comlibretexts.org
A specific example involves the reaction of 4-fluoro-2-methylphenylmagnesium bromide with the ketone 1-benzyl-4-piperidone. chemicalbook.com In this synthesis, the Grignard reagent is added to the ketone in tetrahydrofuran (B95107) (THF), and the reaction mixture is heated to reflux, resulting in the formation of the corresponding tertiary alcohol, 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol. chemicalbook.com
| Carbonyl Substrate | Grignard Reagent | Intermediate | Final Product (after workup) |
| Aldehyde (R-CHO) | 4-Fluoro-2-methylphenylmagnesium bromide | Magnesium alkoxide of a secondary alcohol | Secondary Alcohol |
| Ketone (R-CO-R') | 4-Fluoro-2-methylphenylmagnesium bromide | Magnesium alkoxide of a tertiary alcohol | Tertiary Alcohol |
| Ester (R-CO-OR') | 2 equiv. 4-Fluoro-2-methylphenylmagnesium bromide | Magnesium alkoxide of a tertiary alcohol | Tertiary Alcohol |
In molecules with multiple electrophilic sites, achieving regioselectivity is crucial. With substrates containing different carbonyl groups, the inherent reactivity differences (aldehydes > ketones > esters) typically govern the site of addition.
A significant challenge arises in reactions with esters, where controlling the reaction to achieve a single addition (monoaddition) to form a ketone is difficult. The initial nucleophilic addition of the Grignard reagent to the ester results in an unstable tetrahedral intermediate. masterorganicchemistry.com This intermediate rapidly collapses, expelling the alkoxy group (-OR') to form a new ketone. This newly formed ketone is generally more reactive than the starting ester, leading to a rapid second addition of another equivalent of the Grignard reagent. masterorganicchemistry.com Consequently, the reaction typically proceeds to the tertiary alcohol. Preventing this second addition to isolate the ketone product is not feasible under standard Grignard reaction conditions.
The mechanism of the Grignard reaction with esters is a prime example of the role of unstable intermediates in determining the final product. The initial adduct formed upon the addition of 4-fluoro-2-methylphenylmagnesium bromide to an ester can be described as a magnesium salt of a hemiacetal, often referred to as a magnesium hemiacetal or tetrahedral intermediate.
This intermediate is not stable and is in equilibrium with the starting materials. However, its most significant fate is the irreversible elimination of a magnesium alkoxide salt (Mg(OR')Br) to generate a ketone. masterorganicchemistry.com The formation of this ketone intermediate is the pivotal step that leads to the double addition, as it is immediately consumed by a second molecule of the Grignard reagent present in the reaction mixture. This sequence ensures that the reaction with esters almost invariably yields tertiary alcohols rather than ketones.
Beyond classical carbonyl additions, 4-fluoro-2-methylphenylmagnesium bromide is a valuable partner in cross-coupling reactions, which forge carbon-carbon bonds between two different organic fragments, typically with the aid of a transition metal catalyst.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming bonds between aryl Grignard reagents and various organic halides or pseudohalides. rsc.orgnih.gov These methods are often milder and more cost-effective than their palladium-catalyzed counterparts, especially for coupling with sterically hindered or electron-rich partners. rsc.org For a reagent like 4-fluoro-2-methylphenylmagnesium bromide, nickel catalysis facilitates its coupling with aryl and alkyl electrophiles.
The catalytic cycle generally involves the oxidative addition of the organic halide to a low-valent nickel(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to form the final coupled product and regenerate the nickel(0) catalyst. Commercially available nickel complexes and ligands, such as NiCl2·glyme with a pybox ligand or systems using bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), are effective for these transformations. nih.govnih.gov
| Coupling Partners | Catalyst System (Example) | Product Type |
| 4-Fluoro-2-methylphenylmagnesium bromide + Aryl Halide | Ni(dppe)Cl2 or Ni(acac)2/dppe | Biaryl |
| 4-Fluoro-2-methylphenylmagnesium bromide + Alkyl Halide | NiCl2·glyme/pybox ligand | Alkylated Arene |
| 4-Fluoro-2-methylphenylmagnesium bromide + Fluoroazine | Ni(dppf)Cl2 | Arylated Azine nih.gov |
The utility of nickel-catalyzed cross-coupling reactions involving 4-fluoro-2-methylphenylmagnesium bromide is defined by its tolerance for a wide range of coupling partners (substrate scope).
Aryl Halide Coupling: The methodology has proven effective for coupling with a variety of (hetero)aryl halides. This includes reactions with functionalized fluoroarenes, such as fluoro-substituted pyridines, diazines (like pyrazine (B50134) and pyridazine), and quinolines. nih.gov The ability to couple with other halogenated arenes allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.
Alkyl Halide Coupling: Coupling Grignard reagents with alkyl halides, particularly secondary alkyl halides, can be challenging. However, significant progress has been made using specialized nickel catalyst systems. nih.gov These reactions provide a direct method for constructing C(sp²)-C(sp³) bonds. The scope includes the coupling of fluorinated alkyl halides with organometallic reagents, demonstrating nickel's effectiveness in managing substrates with diverse electronic properties and functional groups. nih.govprinceton.edu A broad array of functional groups, such as nitriles, esters, and even other halides like aryl iodides, are often compatible with these mild reaction conditions. nih.gov
Conjugate Additions (Michael Additions) and Alkyne Additions
The addition of Grignard reagents to α,β-unsaturated carbonyl compounds (enones) can proceed via two main pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition (Michael addition) to the β-carbon. While direct addition is often the default pathway, the presence of a copper catalyst can effectively steer the reaction towards the desired 1,4-adduct. diva-portal.orgmdpi.com This catalytic approach is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds at the β-position of a carbonyl system.
For a reagent like 4-Fluoro-2-methylphenylmagnesium bromide, a copper-catalyzed conjugate addition is the standard method to achieve a Michael addition. Although specific literature examples detailing this exact transformation for this particular Grignard reagent are not prevalent, the general mechanism is well-established. The reaction is typically catalyzed by copper salts such as copper(I) chloride (CuCl) or copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂). nih.gov The process involves the formation of an organocuprate species in situ, which then preferentially attacks the β-carbon of the enone. This methodology is broadly applicable to various cyclic and acyclic enones. diva-portal.org
Similarly, the addition of Grignard reagents to alkynes is a fundamental method for creating substituted alkenes and other complex structures. The reaction of 4-Fluoro-2-methylphenylmagnesium bromide with a terminal alkyne would proceed via nucleophilic attack on one of the sp-hybridized carbon atoms. The regioselectivity and stereoselectivity of such additions can often be controlled by the choice of catalyst and reaction conditions. These additions are crucial for building carbon skeletons and introducing the 4-fluoro-2-methylphenyl group onto an unsaturated framework.
Synthesis of Complex Molecular Architectures
The 4-fluoro-2-methylphenyl moiety is a valuable building block in the creation of complex molecular structures due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.
Heterocyclic Compound Synthesis (e.g., Quinolines, Acridines)
Quinolines and acridines are nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules. Their synthesis often involves multi-step sequences where Grignard reagents can play a crucial role in the preparation of key precursors.
Quinolines: The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org 4-Fluoro-2-methylphenylmagnesium bromide can be employed to synthesize a specific ketone precursor required for this reaction. For example, reacting the Grignard reagent with an appropriate acid chloride or nitrile would yield a ketone bearing the 4-fluoro-2-methylphenyl group. This ketone can then be used in the Pfitzinger reaction to construct the quinoline (B57606) ring system with the desired substitution pattern.
Acridines: The Bernthsen acridine (B1665455) synthesis is a method that produces 9-substituted acridines by heating a diarylamine with a carboxylic acid (or its anhydride) in the presence of zinc chloride or polyphosphoric acid. wikipedia.orgcambridge.org 4-Fluoro-2-methylphenylmagnesium bromide is instrumental in synthesizing the necessary diarylamine precursors through reactions like the Buchwald-Hartwig amination, where the Grignard reagent can be coupled with an aniline (B41778) derivative.
Formation of Organometallic Complexes (e.g., Osmium(IV) Tetraaryl Complexes)
4-Fluoro-2-methylphenylmagnesium bromide is a key reagent in the synthesis of novel organometallic structures, such as homoleptic Osmium(IV) tetraaryl complexes. These compounds are of interest for their unique electrochemical, magnetic, and optical properties. Research has shown that reacting this Grignard reagent with an osmium(IV) salt, such as (Oct₄N)₂[OsBr₆], provides an effective route to tetrakis(4-fluoro-2-methylphenyl)osmium(IV). This method represents an improvement over previous syntheses that used the highly toxic Osmium tetroxide (OsO₄) and often resulted in lower yields. The ortho-methyl group on the ligand provides steric protection, enhancing the stability of the resulting complex.
Table 1: Synthesis of an Osmium(IV) Tetraaryl Complex
| Precursor 1 | Precursor 2 | Product | Notes |
| (Oct₄N)₂[OsBr₆] | 4-Fluoro-2-methylphenylmagnesium bromide | Tetrakis(4-fluoro-2-methylphenyl)osmium(IV) | This synthetic route avoids the use of toxic OsO₄ and provides access to functionalized tetraaryl complexes. |
Contribution to Pharmaceutical and Agrochemical Intermediates
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Therefore, fluorinated building blocks like 4-Fluoro-2-methylphenylmagnesium bromide are highly valuable in medicinal and agricultural chemistry.
A documented application of this reagent is in the synthesis of piperidine (B6355638) derivatives. The reaction of 4-Fluoro-2-methylphenylmagnesium bromide with 1-benzyl-4-piperidone yields 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol. chemicalbook.com This product, a substituted piperidinol, can be further modified to create a variety of compounds. The piperidine scaffold is a privileged structure found in a vast number of pharmaceuticals.
Table 2: Synthesis of a Pharmaceutical Intermediate
| Reactant 1 | Reactant 2 | Product | Yield |
| 4-Fluoro-2-methylphenylmagnesium bromide | 1-Benzyl-4-piperidone | 1-Benzyl-4-(4-fluoro-2-methylphenyl)-1,2,3,6-tetrahydropyridine | 61% (over 2 steps) chemicalbook.com |
Note: The initial product is 1-benzyl-4-(4-fluoro-2-methylphenyl)piperidin-4-ol, which is subsequently dehydrated to the final product listed.
Furthermore, the thiophene (B33073) ring is another important scaffold in pharmaceuticals, such as the anti-diabetic drug canagliflozin. While not using this specific reagent, related patents describe the synthesis of 2-(4-fluorophenyl)thiophene (B192845) using 4-fluorophenylmagnesium bromide in a Kumada coupling reaction, highlighting the industrial importance of fluorinated Grignard reagents in producing active pharmaceutical ingredients. google.com
Compound Index
Spectroscopic and Computational Elucidation of 4 Fluoro 2 Methylphenylmagnesium Bromide Chemistry
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the complex solution-state behavior of 4-fluoro-2-methylphenylmagnesium bromide. These techniques provide critical insights into atomic connectivity, spatial arrangements, and the aggregation state of the reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of Grignard reagents. For 4-fluoro-2-methylphenylmagnesium bromide, a multi-nuclear approach provides a comprehensive picture.
¹⁹F-NMR: Fluorine-19 NMR is particularly valuable for this compound due to the presence of the fluorine atom on the aromatic ring. The chemical shift and coupling constants of the ¹⁹F signal provide direct information about the electronic environment of the C-F bond. Changes in the ¹⁹F chemical shift can indicate alterations in the aggregation state or complexation of the Grignard reagent in solution.
COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify proton-proton coupling networks within the molecule. wikipedia.orglibretexts.org For the 2-methylphenyl group, a COSY experiment would reveal correlations between the methyl protons and the adjacent aromatic proton, as well as correlations among the aromatic protons themselves, helping to confirm the connectivity of the organic framework. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orglibretexts.orgslideshare.net This is crucial for understanding the three-dimensional structure and conformation of the Grignard reagent and its solvent complexes. For instance, NOESY can reveal through-space interactions between the methyl protons and solvent molecules like tetrahydrofuran (B95107) (THF) that coordinate to the magnesium center. youtube.com
PGSE (Pulsed-field Gradient Spin-Echo) NMR: This technique, also known as DOSY (Diffusion-Ordered Spectroscopy), separates NMR signals based on the diffusion coefficient of the molecules. It is highly effective for studying the size of molecules and aggregates in solution. For Grignard reagents, which exist in a Schlenk equilibrium involving monomers, dimers, and other oligomers, PGSE NMR can help determine the relative sizes and therefore the aggregation state of the various magnesium-containing species in solution under different conditions of concentration and solvent.
| NMR Technique | Information Gained for 4-Fluoro-2-methylphenylmagnesium bromide |
| ¹⁹F-NMR | Electronic environment of the C-F bond, changes in aggregation state. |
| COSY | Confirms through-bond ¹H-¹H connectivity in the methylphenyl group. wikipedia.orglibretexts.org |
| NOESY | Reveals through-space proximity of protons, aiding in 3D structure elucidation of solvent complexes. libretexts.orgslideshare.net |
| PGSE (DOSY) | Determines diffusion coefficients to differentiate between monomeric, dimeric, and oligomeric species in solution. |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for identifying the various species present in Grignard solutions. However, due to the high reactivity and thermal lability of these reagents, soft ionization techniques are required. uvic.ca
Cold Spray Ionisation Mass Spectrometry (CSI-MS): CSI-MS is a variant of ESI that operates at low temperatures (e.g., -80 to 10°C). nih.gov This technique is exceptionally well-suited for analyzing labile organometallic species because the cold conditions minimize decomposition. nih.gov CSI-MS has been successfully used to investigate the complex constitution of Grignard reagents in THF solution, allowing for the identification of key monomeric and aggregated structures that are otherwise challenging to observe. nih.govnih.gov
Electrospray Ionisation Mass Spectrometry (ESI-MS): ESI-MS is another soft ionization method that transfers ions from solution to the gas phase, making it ideal for studying species in solution. upce.czuvic.ca It has been widely applied to the analysis of organometallic compounds to identify reactive intermediates and characterize solution speciation. upce.cznih.gov For 4-fluoro-2-methylphenylmagnesium bromide, ESI-MS can detect various solvated ions and aggregates, providing insight into the Schlenk equilibrium. researchgate.netwikipedia.org
Advanced Structural Probes
To obtain precise structural data like bond lengths and coordination numbers in the solution phase, advanced X-ray techniques are employed.
Large Angle X-ray Scattering (LAXS): LAXS provides information on the structure of molecules in solution by analyzing the scattering pattern of X-rays. It has been instrumental in showing that the structures of Grignard species are strongly dependent on the nature of the organic group (R), the halogen (X), and the experimental conditions such as solvent and concentration. researchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a technique that can determine the local atomic environment (bond distances, coordination number) around a specific element, in this case, magnesium or bromine. Studies using EXAFS have confirmed that Grignard reagents in ethereal solvents like diethyl ether or THF can exist as a mixture of monomeric, dimeric, and higher oligomeric species. researchgate.net
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental techniques, offering a molecular-level understanding of the electronic properties and dynamic behavior of 4-fluoro-2-methylphenylmagnesium bromide.
Density Functional Theory (DFT) Calculations for Electronic Structure and Charge Distribution
DFT calculations are a mainstay of modern computational chemistry used to predict the geometry, electronic structure, and energetics of molecules.
For 4-fluoro-2-methylphenylmagnesium bromide, DFT can be used to model the structures of the monomer (RMgBr), dimer [(RMgBr)₂], and the products of the Schlenk equilibrium, dialkylmagnesium (MgR₂) and magnesium dibromide (MgBr₂). researchgate.netwikipedia.org
These calculations provide insights into the polarity of the crucial C-Mg bond, which is responsible for the nucleophilic character of the Grignard reagent. iitk.ac.in
DFT studies on similar systems have shown that the solvent plays a critical role, with THF molecules coordinating to the magnesium center, often resulting in a tetrahedral or even distorted octahedral geometry. nih.gov This coordination directly influences the stability and reactivity of the Grignard species.
| Calculated Property (DFT) | Significance for 4-Fluoro-2-methylphenylmagnesium bromide |
| Optimized Geometries | Predicts bond lengths and angles for monomeric and dimeric forms. |
| Mulliken/NPA Charges | Quantifies the charge distribution and polarity of the C-Mg and C-F bonds. |
| Reaction Energetics | Calculates the energy changes associated with the Schlenk equilibrium and reactions. nih.gov |
| Solvent Coordination | Models the interaction with THF molecules to determine the structure of solvated complexes. nih.gov |
Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Dynamics
AIMD simulations allow for the study of the time-evolution of a chemical system, providing a "computational microscope" to observe reaction mechanisms and dynamics. researchgate.netnih.gov
AIMD simulations can model the dynamic behavior of 4-fluoro-2-methylphenylmagnesium bromide in a THF solvent box, explicitly showing the coordination and exchange of solvent molecules. nih.govyoutube.com
This method is particularly powerful for investigating the initial steps of a Grignard reaction, such as the nucleophilic addition to a carbonyl compound. nih.govnih.gov The simulation can trace the reaction pathways, identify transient intermediates, and map the structure of the transition states. nih.govrsc.org For complex systems like Grignard reagents, where the solvent actively participates in the reaction, AIMD provides an unparalleled level of detail about the reaction dynamics. nih.gov
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)
Computational chemistry offers robust methods for the prediction of spectroscopic parameters, with ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts being particularly relevant for fluorinated compounds like 4-Fluoro-2-methylphenylmagnesium bromide. Density Functional Theory (DFT) has become a standard approach for calculating NMR chemical shifts with a useful degree of accuracy. nih.govnih.gov
The prediction of ¹⁹F NMR chemical shifts typically involves calculating the absolute isotropic shielding constants for the molecule of interest and a reference compound (like TMSF) and then determining the relative chemical shift. researchgate.net The accuracy of these predictions is highly dependent on the chosen theoretical level, which includes the DFT functional and the basis set. rsc.orgresearchgate.net Studies have evaluated various functionals and basis sets to find a balance between computational cost and accuracy. For instance, the ωB97XD functional combined with the aug-cc-pvdz basis set has been recommended for its performance, yielding a root-mean-square (RMS) error of 3.57 ppm for a diverse set of fluorinated molecules. researchgate.netrsc.org
To further refine the accuracy of predicted shifts and correct for systematic errors, linear scaling methods are often employed. nih.gov These methods involve computing isotropic shieldings for a "training set" of molecules and comparing them to experimental values to derive a scaling factor. nih.gov This approach has proven effective for reliably predicting ¹⁹F shifts in fluoroaromatic compounds, allowing for the confident assignment of signals in molecules with multiple fluorine atoms. nih.gov The inclusion of solvent effects, either implicitly through continuum models like COSMO or explicitly, can also improve prediction accuracy, though gas-phase calculations often provide sufficient results for many applications. nih.govchemrxiv.org
Table 1: Comparison of DFT Methods for ¹⁹F NMR Chemical Shift Prediction This table presents a summary of methods and their typical accuracy for predicting ¹⁹F NMR chemical shifts in fluorinated organic compounds, which is applicable to the analysis of 4-Fluoro-2-methylphenylmagnesium bromide.
| DFT Functional / Basis Set | Typical Error (RMS) | Key Features | Reference |
|---|---|---|---|
| ωB97XD / aug-cc-pvdz | ~3.6 ppm | Good balance of accuracy and computational cost. Recommended for general use. | researchgate.netrsc.org |
| B3LYP / 6-31G(d,p) | Variable, often requires scaling | A widely used functional; scaling factors can improve accuracy for specific compound classes. | nih.gov |
| KT3 / def2-TZVP | ~6 ppm (MAE for a specific dataset) | Used in combination with machine learning models to enhance predictive power. | chemrxiv.org |
Elucidation of Activation Energies and Transition States
Computational chemistry is indispensable for elucidating the energetics and mechanisms of reactions involving Grignard reagents. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate the associated activation energies (ΔG‡ or ΔA‡), which govern the reaction rate. acs.org
For Grignard reactions, such as the addition of 4-Fluoro-2-methylphenylmagnesium bromide to a carbonyl compound, multiple reaction pathways may exist simultaneously. acs.org Computational studies have shown that the reacting species is not necessarily a simple monomeric Grignard reagent. Dimeric forms or other aggregates present in the Schlenk equilibrium can also be involved, and these different species can have significantly different activation energies. acs.orgnih.gov For example, in the reaction of CH₃MgCl with acetaldehyde, a dinuclear species was found to have a lower activation barrier (ΔA‡ ~ 4.8 kcal mol⁻¹) than a corresponding mononuclear species. acs.org
The mechanism of addition is often found to proceed through a concerted, four-centered transition state, involving the formation of C-C and O-Mg bonds. researchgate.net The solvent plays a crucial role, not only by coordinating to the magnesium center but also by influencing the energetics of the Schlenk equilibrium and the stability of the transition state. nih.govrsc.org Ab initio molecular dynamics (AIMD) simulations can be used to explicitly model the dynamic role of the solvent and estimate activation barriers in solution. acs.org Calculations have shown that activation energies for Grignard additions to esters and ketones are in good agreement with experimentally determined values. researchgate.netmit.edu
Table 2: Calculated Activation Energies for Representative Grignard Reactions This table provides examples of computationally determined activation energies for various Grignard reactions, illustrating the types of energetic barriers that would be calculated for reactions of 4-Fluoro-2-methylphenylmagnesium bromide.
| Reaction | Grignard Species | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Addition to Acetaldehyde | Dinuclear CH₃MgCl (most solvated) | AIMD | ~4.8 | acs.org |
| Addition to Acetaldehyde | Mononuclear CH₃MgCl | DFT | 16.2 | nih.gov |
| Addition to Ketone | Fluorophenylmagnesium bromide | DFT | ~16.6 (70 kJ/mol) | mit.edu |
| Oxidative Addition of PhBr | Palladium complex | DFT (B3LYP/6-31+G*) | 49.1 | researchgate.net |
Integration of Experimental and Computational Findings
The most powerful approach to understanding complex chemical systems involves the tight integration of experimental results and computational modeling. nih.gov This synergy allows for the validation of theoretical models against empirical data and, conversely, provides a detailed mechanistic and energetic framework for interpreting experimental observations. researchgate.netnih.gov
In the context of Grignard chemistry, this integration is particularly fruitful. For instance, while ¹⁹F NMR experiments can detect the presence of various fluorinated species in solution, assigning the observed signals to specific structures (e.g., monomers, dimers, reaction intermediates) can be ambiguous. Computationally predicted ¹⁹F NMR chemical shifts can resolve this ambiguity, enabling the confident assignment of spectra and the characterization of transient species. nih.govnih.gov This has been successfully applied to study inhibitor binding in biological systems and could be similarly used to analyze the solution state of 4-Fluoro-2-methylphenylmagnesium bromide. nih.gov
Future Directions and Research Opportunities in 4 Fluoro 2 Methylphenylmagnesium Bromide Chemistry
Development of Novel Synthetic Methodologies
The traditional synthesis of Grignard reagents involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgacs.org However, future research will likely focus on overcoming the limitations of this classic method, especially concerning the robust carbon-fluorine bond.
Mechanochemical Synthesis : A significant area for development is the use of mechanochemistry, such as ball milling, to synthesize Grignard reagents. nih.gov This technique can activate magnesium metal and has been shown to be effective for organochlorines and bromines, and even for activating C-F bonds in compounds like fluoronaphthalene. nih.gov Developing a solvent-free or paste-based mechanochemical method for 4-fluoro-2-methylphenylmagnesium bromide could drastically reduce the reliance on hazardous organic solvents, simplify the process, and potentially overcome solubility issues. sciencedaily.com
Flow Chemistry : Continuous flow synthesis represents a major advancement over traditional batch processing. For Grignard reagent formation, flow reactors offer superior heat transfer, which is crucial for managing the exothermic nature of the reaction, and increased safety due to smaller reaction volumes. amt.ukresearchgate.net Research into a continuous flow process for 4-fluoro-2-methylphenylmagnesium bromide could lead to improved selectivity by minimizing side reactions like Wurtz coupling, resulting in a cleaner product. researchgate.net
Advanced Activation Methods : The inertness of the magnesium oxide layer that coats magnesium metal often leads to an induction period in the reaction. wikipedia.org Future methodologies may focus on more efficient activation techniques beyond common agents like iodine or 1,2-dibromoethane (B42909). wikipedia.org The application of ultrasound (sonication) to promote the reaction in situ is a promising avenue. nih.gov
Magnesium Transfer Reactions : An alternative to direct synthesis is the halogen-magnesium exchange reaction. This involves the transfer of magnesium from a pre-formed, more reactive Grignard reagent (e.g., isopropylmagnesium chloride) to the aryl bromide. wikipedia.org This method can tolerate a wider range of functional groups and could be optimized for the efficient production of 4-fluoro-2-methylphenylmagnesium bromide.
Exploration of Expanded Reactivity and Selectivity
While the primary role of Grignard reagents is nucleophilic addition to carbonyls, future research will expand the repertoire of reactions for 4-fluoro-2-methylphenylmagnesium bromide, particularly in the realm of transition-metal catalysis.
Transition-Metal Cross-Coupling : The combination of Grignard reagents with transition metal catalysts has revolutionized C-C bond formation. numberanalytics.com Future work will likely focus on optimizing iron-catalyzed cross-coupling reactions, which offer a less toxic and more economical alternative to palladium or nickel catalysts. acs.org Developing specific iron-based catalytic systems for coupling 4-fluoro-2-methylphenylmagnesium bromide with various organic halides would be a significant advancement. The Kumada-Corriu coupling, using nickel or palladium catalysts, also remains a powerful tool for creating complex biaryl structures and styrenes. wikipedia.org
Directed Synthesis and Catalysis : Research into using Grignard reagents themselves as precatalysts is an emerging field. For instance, simple Grignard reagents have shown activity as precatalysts for the dehydrocoupling of silanes and amines to form Si-N bonds. rsc.org Exploring the catalytic potential of 4-fluoro-2-methylphenylmagnesium bromide in similar or novel transformations could unlock unique reactivity and selectivity profiles. rsc.org
Enhanced Selectivity in Continuous Flow : As mentioned, continuous production processes can improve selectivity compared to batch methods. researchgate.net Future studies could systematically investigate how reaction parameters in a flow system (e.g., residence time, temperature, stoichiometry) can be fine-tuned to maximize the yield of desired products while minimizing byproducts in reactions involving 4-fluoro-2-methylphenylmagnesium bromide.
Advanced Mechanistic Investigations
A deeper understanding of the fundamental behavior of 4-fluoro-2-methylphenylmagnesium bromide in solution is critical for optimizing its use and developing new applications.
The Schlenk Equilibrium : Grignard reagents in ether solvents exist as a complex mixture of the primary species (RMgX) and its symmetrical counterparts, diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). acs.org This is known as the Schlenk equilibrium. wikipedia.org Advanced spectroscopic and analytical techniques could be employed to study this equilibrium specifically for 4-fluoro-2-methylphenylmagnesium bromide. Understanding how the fluorine and methyl substituents influence the position of this equilibrium is key to controlling its reactivity.
Computational Modeling : Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms. Such studies can provide insights into the charge distribution and bond strengths within the 4-fluoro-2-methylphenylmagnesium bromide molecule, helping to explain its reactivity. nih.gov Future research could use computational modeling to predict reaction outcomes, design more effective catalysts for cross-coupling reactions, and understand the mechanism of C-F bond activation in mechanochemical synthesis. nih.gov
Mechanisms of Catalytic Cycles : The interaction between Grignard reagents and transition metals is complex. numberanalytics.com Detailed mechanistic studies of iron- or nickel-catalyzed cross-coupling reactions involving 4-fluoro-2-methylphenylmagnesium bromide would be invaluable. This includes identifying the active catalytic species, understanding the steps of oxidative addition, transmetalation, and reductive elimination, and clarifying how the fluoro and methyl groups on the aryl ring influence these processes. acs.org
Applications in Emerging Chemical Technologies
The unique substitution pattern of 4-fluoro-2-methylphenylmagnesium bromide makes it a valuable intermediate for specialized applications, particularly in pharmaceuticals and materials science. chemdad.comresearchgate.net
Pharmaceutical Synthesis : Fluorinated compounds are of great interest in drug development. The 4-fluoro-2-methylphenyl moiety can be incorporated into larger molecules to create novel drug candidates. Future research will involve using this Grignard reagent as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its application in flow chemistry is particularly relevant for the pharmaceutical industry, which is increasingly adopting continuous manufacturing for safer and more efficient production of intermediates and APIs. amt.uk
Agrochemicals and Dyestuffs : The compound is cited as an important intermediate in the synthesis of agrochemicals and dyestuffs. chemdad.com Future opportunities lie in developing new, high-performance molecules in these areas by leveraging the specific electronic properties conferred by the fluorine atom.
Organic Electronics and Materials Science : Aryl-containing molecules are fundamental to many advanced materials. Research could explore the incorporation of the 4-fluoro-2-methylphenyl group into polymers or organic light-emitting diode (OLED) materials. The fluorine atom can significantly influence properties like electron affinity and intermolecular interactions, which are critical for material performance.
Sustainable and Green Chemistry Considerations for Grignard Reagents
The growing need to address environmental concerns is driving a fundamental shift in how chemical reactions are performed. sciencedaily.com Future research on 4-fluoro-2-methylphenylmagnesium bromide will be heavily influenced by the principles of green chemistry.
Solvent Reduction and Replacement : The traditional use of large volumes of anhydrous ethers like THF and diethyl ether is a major drawback of Grignard chemistry. nih.govbeyondbenign.org Future work will focus on methods that drastically reduce or eliminate these solvents. Mechanochemical synthesis is a leading solvent-free approach. sciencedaily.com Additionally, research into zinc-mediated processes that can be performed under aqueous conditions offers a greener alternative to the classic Grignard reaction. beyondbenign.org
Waste Reduction : Continuous flow processes not only improve safety and selectivity but can also lead to higher yields and less waste compared to batch synthesis. researchgate.net By minimizing byproduct formation, the need for extensive purification steps is reduced, further contributing to a greener process.
Q & A
Basic Questions
Q. What are the standard synthesis protocols for preparing 4-Fluoro-2-methylphenylmagnesium bromide, and how can purity be ensured?
- Method : The Grignard reagent is typically synthesized by reacting 4-fluoro-2-methylbromobenzene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere.
- Key steps :
Dry glassware and solvents to prevent hydrolysis .
Activate magnesium via mechanical stirring or iodine initiation.
Monitor reaction exotherm and color change (grayish suspension indicates formation).
- Purity validation : Titration with a standardized acid (e.g., HCl) to quantify active magnesium , coupled with NMR spectroscopy to confirm the absence of unreacted bromide or byproducts .
Q. What analytical techniques are critical for characterizing 4-Fluoro-2-methylphenylmagnesium bromide?
- Primary methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ ~6.5–7.5 ppm) and methyl groups (δ ~2.3 ppm). Fluorine coupling may split signals .
- FT-IR : Confirm C-Mg bond presence (~500–600 cm⁻¹) and absence of OH bands from hydrolysis .
- Titration : Quantify active Grignard concentration (e.g., ~1–2 M in ether/THF) .
Q. How should researchers safely handle and store this compound?
- Safety protocols :
- Use inert atmosphere (Ar/N₂) gloveboxes or Schlenk lines to prevent moisture/oxygen exposure .
- Store in flame-resistant containers at –20°C to retard decomposition .
- Emergency measures :
- Skin/eye contact: Flush with water for 15+ minutes; seek medical attention .
- Spills: Neutralize with dry sand or alcohol-free CO₂ extinguishers .
Advanced Questions
Q. How can reaction conditions be optimized for 4-Fluoro-2-methylphenylmagnesium bromide in cross-coupling reactions?
- Variables :
- Solvent : THF enhances reactivity over diethyl ether for sterically hindered substrates .
- Temperature : Slow addition at –78°C minimizes side reactions (e.g., benzyne formation) .
- Catalyst : Use Ni/Fe-based catalysts for cost-effective C–C bond formation with aryl halides .
- Troubleshooting :
- Low yields may stem from residual moisture; employ molecular sieves or repeat solvent distillation .
Q. What factors influence the regioselectivity of electrophilic reactions involving this Grignard reagent?
- Steric effects : The 2-methyl group directs electrophiles to the para position relative to fluorine .
- Electronic effects : Fluorine’s electron-withdrawing nature enhances ortho/para selectivity in Friedel-Crafts alkylation .
- Case study : In ketone synthesis, competing nucleophilic attack at carbonyl vs. α-carbon depends on solvent polarity .
Q. How do solvent and concentration affect the stability of 4-Fluoro-2-methylphenylmagnesium bromide solutions?
- Stability data :
- Diethyl ether : Solutions remain stable for weeks at –20°C but degrade rapidly above 25°C .
- 2-MeTHF : Higher boiling point (80°C) allows prolonged use at room temperature but may require slower addition .
Q. How can contradictory reactivity data in literature be resolved for this compound?
- Root causes :
- Impurity profiles : Residual halides (e.g., Br⁻) from incomplete synthesis can alter reaction pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may deactivate the Grignard via coordination .
- Resolution :
- Reproduce experiments with rigorously dried reagents and standardized protocols .
- Use kinetic studies (e.g., in situ IR) to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
